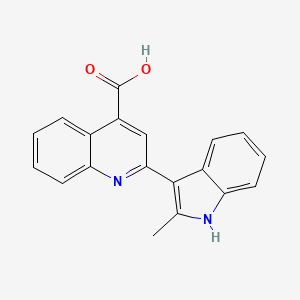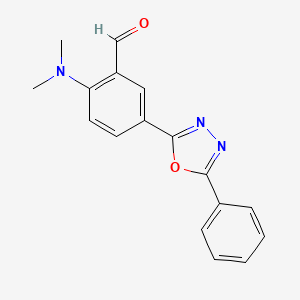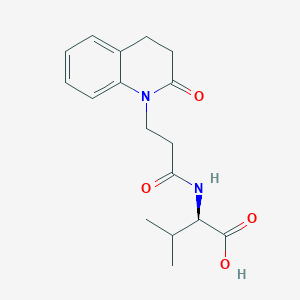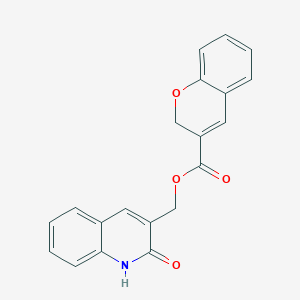![molecular formula C13H11F3N2OS B12927143 2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one CAS No. 89069-56-7](/img/structure/B12927143.png)
2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylthiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The ethylthio group can also participate in interactions with biological molecules, contributing to the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one
- 2-(ethylthio)-3-(2-(fluoromethyl)phenyl)pyrimidin-4(3H)-one
- 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-thione
Uniqueness
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylthio group provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
89069-56-7 |
|---|---|
Molecular Formula |
C13H11F3N2OS |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-[2-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H11F3N2OS/c1-2-20-12-17-8-7-11(19)18(12)10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3 |
InChI Key |
FXSPAZUXKNYIFW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


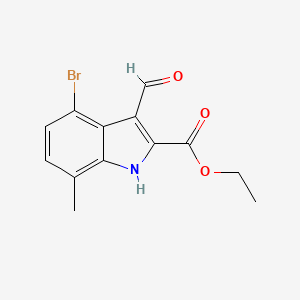



![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)
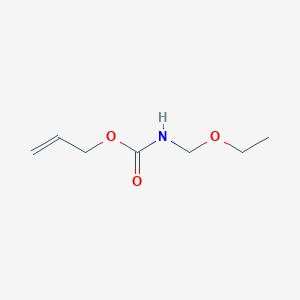

![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)

